molecular formula C14H21N B14609379 Pyridine, 2-(1-methylethyl)-4-(4-methyl-3-pentenyl)- CAS No. 58720-99-3

Pyridine, 2-(1-methylethyl)-4-(4-methyl-3-pentenyl)-

Cat. No.: B14609379
CAS No.: 58720-99-3
M. Wt: 203.32 g/mol
InChI Key: BAAMDURBYZVDKR-UHFFFAOYSA-N
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Description

Pyridine, 2-(1-methylethyl)-4-(4-methyl-3-pentenyl)- is a complex organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds with the chemical formula C5H5N. This particular compound features additional alkyl and alkenyl substituents, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine derivatives typically involves several steps, including the formation of the pyridine ring and subsequent functionalization. Common methods include:

    Hantzsch Pyridine Synthesis: This method involves the condensation of β-ketoesters, aldehydes, and ammonia or ammonium salts.

    Chichibabin Synthesis: This involves the reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or amines.

Industrial Production Methods

Industrial production of pyridine derivatives often employs catalytic processes and high-throughput methods to ensure efficiency and yield. These methods may include:

    Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to hydrogenate precursor compounds.

    Continuous Flow Synthesis: Utilizing continuous reactors to streamline the synthesis process and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Pyridine derivatives can undergo various chemical reactions, including:

    Oxidation: Pyridines can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of pyridines can yield piperidines, often using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas with metal catalysts, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidines.

    Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

Pyridine derivatives have a wide range of applications in scientific research, including:

    Chemistry: Used as ligands in coordination chemistry and as building blocks in organic synthesis.

    Biology: Studied for their biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for potential therapeutic uses, such as in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of pyridine derivatives depends on their specific structure and functional groups. Generally, they can interact with biological molecules through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor function in cells.

    DNA Intercalation: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: The parent compound with a simple aromatic ring.

    Piperidine: A saturated six-membered ring with nitrogen.

    Quinoline: A fused ring system with a benzene and pyridine ring.

Uniqueness

Pyridine, 2-(1-methylethyl)-4-(4-methyl-3-pentenyl)- is unique due to its specific substituents, which may impart distinct chemical reactivity and biological activity compared to other pyridine derivatives.

Properties

CAS No.

58720-99-3

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

4-(4-methylpent-3-enyl)-2-propan-2-ylpyridine

InChI

InChI=1S/C14H21N/c1-11(2)6-5-7-13-8-9-15-14(10-13)12(3)4/h6,8-10,12H,5,7H2,1-4H3

InChI Key

BAAMDURBYZVDKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1)CCC=C(C)C

Origin of Product

United States

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